Stemar-13-ene

Description

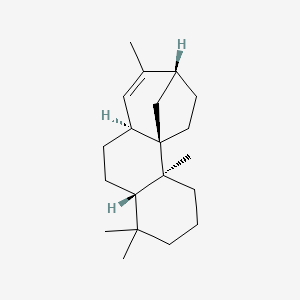

Structure

3D Structure

Properties

Molecular Formula |

C20H32 |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(1R,2S,7S,10S,13R)-2,6,6,12-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-ene |

InChI |

InChI=1S/C20H32/c1-14-12-16-6-7-17-18(2,3)9-5-10-19(17,4)20(16)11-8-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3/t15-,16+,17+,19+,20-/m1/s1 |

InChI Key |

MCRAOCBPZAIHJQ-QBYKVAOYSA-N |

Isomeric SMILES |

CC1=C[C@@H]2CC[C@@H]3[C@@]([C@@]24CC[C@@H]1C4)(CCCC3(C)C)C |

Canonical SMILES |

CC1=CC2CCC3C(CCCC3(C24CCC1C4)C)(C)C |

Synonyms |

stemar-13-ene |

Origin of Product |

United States |

Isolation and Natural Occurrence of Stemar 13 Ene in Biological Systems

Stemar-13-ene is a tetracyclic diterpene hydrocarbon that serves as a key intermediate in the biosynthesis of certain specialized metabolites in plants and fungi. tandfonline.comrsc.org Its natural occurrence is linked to defense mechanisms in these organisms.

In the plant kingdom, this compound is notably produced by rice (Oryza sativa). tandfonline.com It functions as a putative precursor to oryzalexin S, a phytoalexin that plays a role in the plant's defense against pathogens. mdpi.comnih.gov The biosynthesis of this compound in rice is catalyzed by the enzyme this compound synthase, which converts syn-copalyl diphosphate (B83284) into the stemarane skeleton. mdpi.comnih.gov Research has shown that the production of this compound and the expression of its corresponding synthase gene (OsDTC2) are induced in rice cells by external stimuli such as chitin (B13524) elicitors and UV irradiation. mdpi.comnih.gov Specifically, accumulation of the compound has been detected in both chitin-elicited suspension-cultured rice cells and in UV-irradiated rice leaves. mdpi.comnih.gov Another enzyme in rice, OsKSL8, has also been shown to generate (+)-stemar-13-ene (approximately 70%) alongside another diterpene, (+)-stemod-12-ene. mdpi.com

Beyond the plant kingdom, this compound has been isolated from the phytopathogenic fungus Phoma betae. mdpi.comuniroma1.it This fungus is also known to produce other diterpenoids, such as aphidicolin, demonstrating the diversity of diterpene metabolism within this species. uniroma1.itresearchgate.netresearchgate.net

The following table summarizes the known biological sources of this compound.

| Organism | Kingdom | Biological Context/Role | Reference |

|---|---|---|---|

| Oryza sativa (Rice) | Plantae | Biosynthetic precursor to the phytoalexin oryzalexin S; induced by UV light and chitin elicitors. | tandfonline.commdpi.comnih.gov |

| Phoma betae | Fungi | Isolated as a fungal metabolite; co-occurs with other diterpenes like aphidicolin. | mdpi.comuniroma1.itresearchgate.net |

Research Methodologies for Extraction and Purification from Biological Matrices

The extraction and purification of Stemar-13-ene from biological sources require specific methodologies tailored to its chemical properties. As a very lipophilic hydrocarbon, it lacks functional groups that would provide strong ultraviolet (UV) absorbance, making detection by standard UV-based chromatographic methods challenging. rsc.org The general approach involves an initial solvent extraction from the biological matrix, followed by multi-step chromatographic purification and analytical verification.

A range of extraction techniques can be employed, from traditional methods like maceration or Soxhlet extraction to more modern, efficient methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE). nih.govresearchgate.netnih.gov The choice of solvent is critical and typically involves nonpolar or intermediate polarity solvents like hexane (B92381), ethyl acetate (B1210297), or chloroform (B151607) to effectively solubilize the lipophilic diterpene. rsc.orgnih.gov

A detailed protocol for a structurally similar lipophilic diterpene, ent-pimara-8(14),15-diene, provides a relevant model for the extraction and purification of this compound. rsc.orgrsc.org This method utilized Accelerated Solvent Extraction (ASE) from fungal mycelia, which was found to be more efficient and faster than ultrasonic-assisted extraction. rsc.orgrsc.org The ASE process was optimized for solvent composition, temperature, and pressure to maximize recovery. rsc.orgrsc.org

The table below outlines the optimized parameters from this analogous ASE method.

| Parameter | Optimized Condition | Rationale/Finding | Reference |

|---|---|---|---|

| Solvent | 100% Ethyl Acetate (EtOAc) | Ethyl acetate provided superior extraction efficiency compared to other solvents like hexane or methanol (B129727) mixtures. | rsc.orgrsc.org |

| Temperature | 90 °C | The highest recovery of the diterpene was achieved at this temperature. | rsc.orgrsc.org |

| Pressure | 12.07 MPa | Recovery was efficient at this pressure; further increases did not significantly improve the yield. | rsc.orgrsc.org |

Following the initial extraction, purification is typically achieved through chromatographic techniques. nih.gov Column chromatography using silica (B1680970) gel is a common first step to separate compounds based on polarity. rsc.org For high-resolution separation, High-Performance Liquid Chromatography (HPLC) is employed. rsc.orgrsc.org Given the nonpolar nature of this compound, a reverse-phase HPLC system using a C18 column with an isocratic elution of acetonitrile (B52724) has proven effective for similar diterpenes. rsc.orgrsc.org Both analytical and preparative scale columns can be used to achieve high purity. rsc.orgrsc.org

For monitoring the purification process, Thin-Layer Chromatography (TLC) can be used. rsc.orgrsc.org Since this compound does not fluoresce under UV light, a visualization agent is necessary. Staining the TLC plate with rhodamine has been shown to be an effective method for detecting these types of compounds. rsc.orgrsc.org

Finally, the identity and structure of the purified this compound are confirmed using spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is used to verify the purity and molecular weight of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation. rsc.orgrsc.org

Biosynthetic Pathways and Enzymology of Stemar 13 Ene

General Principles of Diterpene Biosynthesis in Plants and Microorganisms

Diterpenes are a class of C20 terpenoid compounds that originate from the universal precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net Their biosynthesis is a multi-step process that begins with the creation of this precursor and is followed by cyclization and functionalization reactions. universiteitleiden.nl In plants, the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized through two main pathways: the mevalonic acid (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. researchsquare.comjmb.or.kr The MEP pathway is primarily responsible for providing the precursors for diterpene synthesis in plastids. researchsquare.com

The formation of the diverse array of diterpene skeletons is catalyzed by enzymes known as diterpene synthases (DTSs) or diterpene cyclases (DTCs). researchgate.netresearchgate.net These enzymes are broadly categorized into two classes. Class II diterpene synthases initiate the cyclization of the linear GGPP molecule through a protonation-initiated mechanism. researchgate.netresearchgate.net This typically results in the formation of a bicyclic intermediate, such as copalyl diphosphate (CPP). frontiersin.org Class I diterpene synthases then catalyze further cyclization and rearrangement reactions of this intermediate, initiated by the ionization of the diphosphate group, to generate the final diterpene hydrocarbon skeletons. researchgate.netoup.com In some cases, a single enzyme may contain both Class I and Class II active sites. jmb.or.kr

Precursor Compounds and Initial Cyclization Reactions

The journey to Stemar-13-ene begins with the assembly of its fundamental precursor and a critical cyclization step that sets the stage for its unique tetracyclic structure.

Geranylgeranyl Diphosphate (GGPP)

Geranylgeranyl diphosphate (GGPP) is the universal C20 precursor for the biosynthesis of all diterpenoids, including this compound. researchgate.netresearchsquare.com It is synthesized from one molecule of dimethylallyl diphosphate (DMAPP) and three molecules of isopentenyl diphosphate (IPP) through the action of GGPP synthase (GGPPS). researchsquare.commdpi.com In plant cells, GGPP is produced in several compartments, including the plastids, where it serves as a crucial substrate for the synthesis of not only diterpenes but also other essential molecules like carotenoids, chlorophylls, and gibberellins. researchsquare.comcsic.es The MEP pathway, located in the plastids, is the primary source of IPP and DMAPP for GGPP synthesis that leads to diterpenes. researchsquare.commdpi.com

syn-Copalyl Diphosphate (syn-CDP/syn-CPP) as a Key Intermediate

The first committed step in the biosynthesis of a large family of labdane-related diterpenoids involves the cyclization of GGPP to form a bicyclic intermediate. mdpi.com In the case of this compound, this key intermediate is syn-copalyl diphosphate (syn-CDP), also referred to as syn-CPP or 9α-copalyl diphosphate. mdpi.comqmul.ac.uktandfonline.com The formation of syn-CDP is catalyzed by a Class II diterpene synthase, specifically a syn-copalyl diphosphate synthase. mdpi.comresearchgate.net This enzyme folds the linear GGPP substrate into a specific pro-chair-boat conformation, which then undergoes a protonation-initiated cyclization to yield the syn-decalin ring system characteristic of syn-CDP. acs.org This intermediate is pivotal as it stands at a branch point, leading to the synthesis of various diterpenes, including the precursors for phytoalexins like oryzalexin S. researchgate.net

Enzymatic Catalysis of this compound Formation

The final step in the formation of the this compound hydrocarbon skeleton is orchestrated by a specific Class I diterpene synthase that recognizes syn-CDP as its substrate.

This compound Synthase (EC 4.2.3.33/4.2.3.34)

This compound synthase is the enzyme responsible for the conversion of syn-copalyl diphosphate into this compound. qmul.ac.ukwikipedia.orgexpasy.org It is classified under the enzyme commission number EC 4.2.3.33. qmul.ac.ukwikipedia.orgexpasy.org In rice (Oryza sativa), this enzyme is also known by other names such as OsDTC2 and OsKSL8. qmul.ac.ukuniprot.orgenzyme-database.org This enzyme is a diterpene cyclase that catalyzes the final cyclization, forming the characteristic tetracyclic structure of this compound. qmul.ac.ukexpasy.org this compound is a putative precursor to the rice phytoalexin oryzalexin S, which is produced by the plant as a defense mechanism against pathogens. qmul.ac.ukexpasy.orguniprot.org

Interestingly, another related enzyme, stemod-13(17)-ene (B1261810) synthase (EC 4.2.3.34), which primarily produces stemod-13(17)-ene from the same syn-CDP precursor, has been shown to also produce this compound as a minor product. enzyme-database.orgexpasy.org

Functional Characterization of Related Diterpene Synthases (e.g., OsKSL8, OsKSL11)

The biosynthesis of diterpenoids in rice (Oryza sativa) is governed by a family of kaurene synthase-like (OsKSL) genes. nih.gov Functional characterization of the enzymes encoded by these genes has revealed their specific roles in producing various diterpene skeletons. Among these, OsKSL8 and OsKSL11 are two closely related class I diterpene synthases that utilize syn-copalyl diphosphate (syn-CPP) as a substrate. mdpi.com Despite having high amino acid identity (88.6%), they catalyze the formation of different tetracyclic diterpene products. mdpi.com

OsKSL8, also known as OsDTC2, has been identified as the primary this compound synthase. nih.govmdpi.com When incubated with syn-CPP, OsKSL8 predominantly produces (+)-stemar-13-ene (approximately 70-80% of the product mixture). mdpi.com It also generates a smaller amount of a secondary product, (+)-stemod-12-ene (about 20%). nih.govmdpi.com The enzyme is specific to the syn-CPP stereoisomer. mdpi.com The gene encoding this enzyme, OsKSL8, is located on chromosome 11 in the rice genome. mdpi.com

In contrast, OsKSL11, which is also specific for syn-CPP, functions as a syn-stemod-13(17)-ene synthase. nih.goviastate.edu Its main product is stemod-13(17)-ene. mdpi.comuniprot.org However, it has been noted that OsKSL11 can also produce stemod-12-ene and this compound as minor products. uniprot.orggenome.jp The discovery of OsKSL11's function as a stemodene synthase was initially surprising. mdpi.com Like OsKSL8, the gene for OsKSL11 is inducible, and its product, syn-stemodene, has been detected in rice leaves following induction. iastate.edu

The functional divergence between these two highly similar enzymes highlights the evolutionary process within the OsKSL gene family, leading to a diverse array of diterpenoid natural products from a common precursor. nih.gov

| Enzyme (Gene) | Substrate | Primary Product | Minor Product(s) | Reference(s) |

|---|---|---|---|---|

| OsKSL8 (OsDTC2) | syn-Copalyl Diphosphate (syn-CPP) | This compound | Stemod-12-ene | nih.govmdpi.com |

| OsKSL11 | syn-Copalyl Diphosphate (syn-CPP) | Stemod-13(17)-ene | Stemod-12-ene, this compound | nih.govuniprot.orggenome.jp |

Proposed Biogenetic Routes for Stemarane Diterpenoids

The biogenesis of stemarane diterpenoids, like other labdane-related diterpenoids in rice, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). tandfonline.commdpi.com The formation of the characteristic stemarane skeleton involves a series of cyclization and rearrangement reactions catalyzed by specific diterpene synthases.

The proposed biosynthetic pathway begins with the class II diterpene cyclase OsCPS4 (a syn-copalyl diphosphate synthase), which converts GGPP into 9α-copalyl diphosphate, more commonly known as syn-copalyl diphosphate (syn-CPP). mdpi.comuniroma1.it This step is a crucial branch point, directing the biosynthesis towards specific families of diterpenoids, including momilactones and oryzalexin S. tandfonline.comtandfonline.comnig.ac.jp

Following the formation of syn-CPP, a class I diterpene cyclase, specifically this compound synthase (OsKSL8/OsDTC2), catalyzes the subsequent cyclization. nih.govwikipedia.org This enzyme facilitates the conversion of syn-CPP into the tetracyclic hydrocarbon this compound. qmul.ac.uk The reaction involves an initial ionization of the diphosphate ester, followed by a cascade of cyclizations and rearrangements. A proposed mechanism involves the formation of a bicyclo[2.2.2]octane intermediate which then rearranges to the characteristic bicyclo[3.2.1]octane system of the stemarane core. mdpi.com Deprotonation of a key cationic intermediate affords the final this compound product. mdpi.com

This compound is considered a putative precursor for the phytoalexin oryzalexin S. nih.govwikipedia.orgqmul.ac.uk Further downstream modifications, likely involving oxidation steps catalyzed by enzymes such as cytochrome P450 monooxygenases, are required to convert this compound into the final bioactive stemarane diterpenoids. tandfonline.comchinesechemsoc.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and molecular level, primarily in response to biotic and abiotic stresses. The expression of the this compound synthase gene, OsDTC2 (OsKSL8), is inducible, a common feature for genes involved in phytoalexin production in rice. nih.govnih.gov

Studies have shown that the transcription of OsDTC2 is significantly upregulated upon treatment of rice cells with elicitors, such as chitin (B13524) oligosaccharides, which mimic pathogen attack. nih.govqmul.ac.uk This induction is part of a broader plant defense response. qmul.ac.uk Promoter analysis of the OsDTC2 gene has been conducted to identify the molecular mechanisms controlling its expression. This research revealed that a specific region upstream of the transcription start site contains multiple W-box motifs. nih.gov These motifs are recognized binding sites for WRKY transcription factors, a large family of regulatory proteins known to play a key role in plant defense signaling pathways. nih.gov

The signaling cascade leading to the activation of OsDTC2 and other phytoalexin biosynthetic genes involves mitogen-activated protein kinase (MAPK) pathways. tandfonline.com In rice, the OsMKK4-OsMPK6 cascade has been identified as essential for the chitin-elicitor-induced biosynthesis of diterpenoid phytoalexins. tandfonline.comtandfonline.com Furthermore, a basic leucine (B10760876) zipper transcription factor, OsTGAP1, acts as a key regulator for the coordinated expression of clustered phytoalexin biosynthetic genes. tandfonline.comtandfonline.com Proteomic analyses have also identified the this compound synthase protein as being regulated in response to various stresses, although its precise regulatory role in these contexts requires further investigation. nih.govmdpi.com This complex regulatory network ensures that the production of this compound and subsequent phytoalexins is rapidly initiated when the plant perceives a threat.

Table of Compounds Mentioned

| Compound Name |

|---|

| (+)-18-deoxystemarin |

| (+)-2-oxothis compound |

| (+)-Oryzalexin S |

| (+)-Stemar-13-ene |

| (+)-Stemod-12-ene |

| ent-(iso)kaur-15-ene |

| ent-cassa-12,15-diene |

| ent-kaur-16-ene |

| ent-(sandaraco)pimar-8(14),15-diene |

| Geranylgeranyl diphosphate (GGPP) |

| Momilactones |

| Oryzalexin S |

| Phytocassanes |

| This compound |

| Stemod-12-ene |

| Stemod-13(17)-ene |

| syn-Copalyl diphosphate (syn-CPP) |

| syn-pimara-7,15-diene |

| syn-stemod-13(17)-ene |

| syn-stemodene |

Chemical Synthesis and Total Synthesis Strategies for Stemar 13 Ene and Analogues

Retrosynthetic Analyses and Strategic Disconnections for Stemar-13-ene Scaffolds

Retrosynthetic analysis of the stemarane scaffold, as exemplified by (+)-stemar-13-ene, reveals several key strategic disconnections. A common approach is influenced by the biosynthesis of these molecules, which involves a cyclization phase followed by an oxidation phase. chinesechemsoc.orgchinesechemsoc.org This leads to a strategy where the tetracyclic core is assembled first, followed by late-stage functionalization. chinesechemsoc.org

The primary retrosynthetic challenge is the construction of the C/D ring system, which is a bicyclo[3.2.1]octane moiety. mdpi.comnih.gov A pivotal disconnection traces this system back to a bicyclo[2.2.2]octane intermediate. mdpi.comnih.govresearchgate.net This strategy hinges on a predictable skeletal rearrangement to form the desired bicyclo[3.2.1]octane framework. mdpi.commdpi.com The bicyclo[2.2.2]octane precursor is typically formed via an intramolecular aldol (B89426) condensation. mdpi.comresearchgate.net

Further disconnection of the A/B ring system often leads to a chiral starting material from the "chiral pool," which provides the foundational stereochemistry for the entire molecule. mdpi.comchinesechemsoc.org For instance, (+)-stemar-13-ene can be retrosynthetically derived from a tricyclic diol, which in turn is traced back to the inexpensive chiral starting material (+)-sclareolide. chinesechemsoc.orgchinesechemsoc.org An alternative and widely used chiral template is (+)-podocarpic acid, which can be elaborated to form the A/B/C ring system before the final closure and rearrangement to form the D ring. mdpi.comresearchgate.netnih.gov

A general retrosynthetic pathway can be summarized as:

This compound ← Dehydration/Functional Group Interconversion ← Stemarane alcohol (e.g., (+)-18-deoxystemarin) chinesechemsoc.orgchinesechemsoc.org

Stemarane alcohol ← Skeletal Rearrangement ← Hydroxy-substituted bicyclo[2.2.2]octane derivative mdpi.comresearchgate.net

Bicyclo[2.2.2]octane derivative ← Intramolecular Aldol Condensation ← Tricyclic keto-aldehyde mdpi.com

Tricyclic precursor ← Annulation/Cyclization reactions ← Chiral pool starting material (e.g., (+)-Podocarpic acid or (+)-Sclareolide) mdpi.comchinesechemsoc.org

This approach allows for a convergent and often diastereoselective synthesis, where the complex tetracyclic core is built upon a simpler, enantiopure foundation. mdpi.com

Diastereoselective and Enantioselective Approaches to this compound

The synthesis of a specific stereoisomer of this compound, such as the natural (+)-enantiomer, requires precise control over the formation of multiple stereocenters. This has been a central theme in the total synthesis of this class of compounds, with efforts focused on developing both diastereoselective and enantioselective methodologies. mdpi.comnih.gov

Early syntheses of stemarane diterpenoids were often racemic or suffered from non-diastereoselective steps, yielding mixtures of epimers that were difficult to separate. mdpi.com A significant breakthrough was the development of diastereoselective routes that solved the problem of constructing the C/D ring system from a bicyclo[2.2.2]octane intermediate. nih.govacs.org These methods ensure the correct relative stereochemistry is established during the key cyclization and rearrangement steps.

A highly effective strategy for achieving enantioselectivity is to begin the synthesis with a readily available, inexpensive, and enantiomerically pure natural product. This "chiral pool" approach embeds the desired absolute stereochemistry at the outset, which is then carried through the synthetic sequence. mdpi.comnumberanalytics.com

(+)-Podocarpic Acid : This tricyclic diterpenoid has been extensively used as a chiral template for the synthesis of various diterpenoids, including (+)-stemar-13-ene and (+)-18-deoxystemarin. mdpi.comresearchgate.netnih.gov The rigid A/B/C ring system of podocarpic acid provides a stereochemically defined foundation upon which the C/D bicyclic system of the stemaranes can be constructed. mdpi.comuniroma1.it Its conversion to key intermediates has allowed for the unambiguous confirmation of the absolute configuration of several stemodane and stemarane natural products. mdpi.comnih.gov The synthesis of (+)-stemar-13-ene from (+)-podocarpic acid has been accomplished through multiple routes, often involving the formation and subsequent rearrangement of a bicyclo[2.2.2]octane intermediate derived from the C-ring of the starting material. mdpi.comresearchgate.net

(+)-Sclareolide : Another valuable chiral pool starting material is (+)-sclareolide, which can be derived from sclareol. chinesechemsoc.orggoogle.com It serves as a precursor for the A/B ring system of stemaranes. A recent divergent total synthesis of both stemarene and betaerene diterpenoids utilized (+)-sclareolide to generate a common tricyclic diol intermediate. chinesechemsoc.orgchinesechemsoc.org This intermediate could then be strategically manipulated to form the distinct tetracyclic frameworks of both families, showcasing a flexible and efficient use of a chiral starting material. chinesechemsoc.orgresearchgate.net

| Chiral Pool Starting Material | Key Intermediate Type | Target Molecules | References |

| (+)-Podocarpic Acid | Tricyclic enones, Bicyclo[2.2.2]octanone derivatives | (+)-Stemar-13-ene, (+)-18-Deoxystemarin | mdpi.com, researchgate.net, nih.gov, uniroma1.it |

| (+)-Sclareolide | Tricyclic diol | (+)-Stemar-13-ene, (+)-2-Oxothis compound | chinesechemsoc.org, researchgate.net, chinesechemsoc.org |

Achieving stereocontrol in the synthesis of complex tetracyclic systems like this compound goes beyond the use of chiral starting materials. It requires the application of stereoselective reactions that can translate the initial chirality into the complex three-dimensional architecture of the target molecule.

In the context of stemarane synthesis, a critical aspect of stereocontrol is managing the stereochemistry of the bridged bicyclic C/D rings. chinesechemsoc.org The configuration of the C13 stereocenter in the pimarenyl cation intermediate is crucial in biosynthesis as it dictates the stereochemistry of the resulting bridged bicycle. chinesechemsoc.org In chemical synthesis, this is often controlled through substrate-directed reactions where the existing stereocenters of the A/B rings guide the approach of reagents.

For example, in the synthesis from (+)-sclareolide, a semipinacol rearrangement was used to construct the C/D ring system. chinesechemsoc.org Although this particular step produced a 1:1 mixture of epimers at C12, subsequent acid-catalyzed treatment furnished the desired tetracyclic enone, demonstrating how stereochemical mixtures can sometimes be funneled into a single desired product. chinesechemsoc.org Hydrogenation of this enone proceeded with high facial selectivity, controlled by the steric environment of the tetracyclic framework. chinesechemsoc.orgchinesechemsoc.org Similarly, the nucleophilic addition of methyllithium (B1224462) to a ketone precursor of (+)-18-deoxystemarin occurred as a single diastereomer, highlighting the high degree of stereocontrol exerted by the rigid polycyclic system. chinesechemsoc.orgchinesechemsoc.org

Methodological Advancements in this compound Synthesis

The evolution of synthetic strategies toward this compound has been marked by key methodological advancements that have enabled more efficient and selective construction of its complex architecture.

One of the most powerful and frequently employed methods for constructing the stemarane skeleton is the acid-catalyzed skeletal rearrangement of a bicyclo[2.2.2]octane system to the thermodynamically more stable bicyclo[3.2.1]octane system. mdpi.commdpi.com This biomimetic strategy mimics the proposed biogenetic pathway where a bicyclo[2.2.2]octane cation intermediate rearranges to form the stemaranyl cation. mdpi.com

This rearrangement is highly stereospecific. semanticscholar.orgmdpi.com The key step involves the conversion of a 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one intermediate into a 4-methylbicyclo[3.2.1]oct-3-en-6-one, which contains the core C/D ring structure of stemaranes. mdpi.commdpi.com A significant development was the discovery that an epimeric mixture of the starting hydroxybicyclo[2.2.2]octanone, when treated with an acid like p-toluenesulfonic acid (TsOH) in refluxing toluene, could be converted into a single rearranged product, (+)-stemar-13-en-15-one. mdpi.comnih.govacs.org This process relies on an acid-catalyzed equilibrium between the endo and exo epimers of the starting alcohol, with the rearrangement proceeding efficiently from the correctly oriented epimer. mdpi.com This method provides a simple and diastereoselective solution to the long-standing problem of constructing the C/D ring system. mdpi.comacs.org

An earlier approach to the stemarane framework involved the use of an intramolecular [2+2] photoaddition reaction of an allene (B1206475). mdpi.com The [2+2] cycloaddition of allenes with alkenes is a powerful method for creating cyclobutane (B1203170) rings in a single step, which can then be elaborated into more complex polycyclic systems. researchgate.netcsic.esnih.gov

In the context of stemarane synthesis, the strategy involved the photoaddition of allene to an α,β-unsaturated carbonyl intermediate. mdpi.com This cycloaddition forms a four-membered ring, which serves as a precursor to the bicyclo[2.2.2]octane system. The resulting photoadduct is then chemically elaborated to form a 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one, the key substrate for the subsequent skeletal rearrangement to the bicyclo[3.2.1]octane system. mdpi.com While this photochemical approach was foundational, later methods based on intramolecular aldol condensations followed by skeletal rearrangements have often proven more direct and efficient. mdpi.com

Late-Stage C-H Functionalization Strategies (e.g., Xanthylation-Oxygenation Protocols)

Late-stage C-H functionalization has emerged as a powerful tool in the synthesis of complex natural products, allowing for the direct introduction of functionality onto a pre-formed carbon skeleton. nih.govwikipedia.org This approach avoids the need for lengthy de novo syntheses of each analogue. In the context of stemarane diterpenoids, a notable strategy involves a xanthylation-oxygenation protocol to install oxygenated functional groups with high regio- and diastereoselectivity. chinesechemsoc.org

A unified, protecting-group-free approach has been developed for the synthesis of stemarene and betaerene diterpenoids. chinesechemsoc.org This strategy utilizes a late-stage C-H functionalization on a tetracyclic ketone intermediate (compound 6 in the synthesis pathway). chinesechemsoc.orgchinesechemsoc.org Researchers postulated that this ketone would be a superior substrate for C2–H oxygenation compared to this compound itself, due to the high reactivity of allylic positions in the latter. chinesechemsoc.org

Divergent Ring-Formation Strategies for Diterpenoid Frameworks

The construction of the characteristic bridged bicyclic C/D ring system of stemarane and related diterpenoids presents a significant synthetic challenge. chinesechemsoc.org Divergent ring-formation strategies have been successfully employed to address this, allowing for the synthesis of multiple diterpenoid frameworks from a common intermediate. chinesechemsoc.orgnih.gov

One successful strategy commences with the inexpensive chiral molecule (+)-sclareolide. chinesechemsoc.orgresearchgate.net A key common intermediate, a tricyclic diol, is synthesized via a Diels-Alder cycloaddition followed by dihydroxylation. chinesechemsoc.org From this diol, two different tetracyclic frameworks, including the stemarane skeleton, can be constructed through distinct skeletal reorganization strategies. chinesechemsoc.orgchinesechemsoc.org

To form the stemarane framework, the tricyclic diol undergoes selective mesylation of the secondary alcohol, followed by a semipinacol rearrangement triggered by a base, leading to a diketone. chinesechemsoc.org Further treatment with an acid, such as p-toluenesulfonic acid (p-TSA), promotes an intramolecular aldol condensation that furnishes the tetracyclic enone characteristic of the stemarane core. chinesechemsoc.orgresearchgate.netnih.govacs.org This divergent approach, starting from a shared precursor, provides an efficient pathway to distinct tetracyclic systems containing diastereoisomeric bridged bicycles. chinesechemsoc.org

Biological Significance and Mechanistic Roles of Stemar 13 Ene in Plant Systems

Role as a Putative Precursor to Specific Phytoalexins (e.g., Oryzalexin S)

Stemar-13-ene serves as a pivotal putative precursor in the biosynthetic pathway of specific phytoalexins, most notably oryzalexin S, in rice nih.govfoodb.calipidmaps.orgnih.gov. The biosynthesis of this compound initiates from syn-copalyl diphosphate (B83284), a common precursor for diterpenoids. This cyclization reaction is catalyzed by the enzyme this compound synthase, also known as OsDTC2 or OsKSL8 nih.govfoodb.calipidmaps.org.

Following its formation, this compound undergoes further enzymatic modifications to yield oryzalexin S. A key step involves the hydroxylation of syn-stemar-13-ene at the C19 position, mediated by cytochrome P450 enzymes CYP99A3 and its homolog CYP99A2, leading to the formation of syn-stemar-13-en-19-ol nih.gov. Subsequently, hydroxylation at the C2α position of syn-stemar-13-en-19-ol, catalyzed by CYP71Z21 and CYP71Z22, completes the biosynthesis of oryzalexin S nih.gov. Oryzalexin S is classified as an astemarane-like diterpene, directly derived from syn-stemar-13-ene nih.gov.

Oryzalexins, as a class of naturally occurring antimicrobial compounds in rice, are vital for the plant's innate defense mechanisms. They have been shown to inhibit the growth of various fungal species, including Pyricularia oryzae, which is responsible for rice blast disease nih.gov.

Table 1: Key Steps in Oryzalexin S Biosynthesis Involving this compound

| Step | Substrate | Enzyme | Product |

| 1 | syn-Copalyl diphosphate | This compound synthase (OsDTC2/OsKSL8) | This compound |

| 2 | This compound | Cytochrome P450 enzymes (CYP99A3/CYP99A2) | syn-Stemar-13-en-19-ol |

| 3 | syn-Stemar-13-en-19-ol | Cytochrome P450 enzymes (CYP71Z21/CYP71Z22) | Oryzalexin S |

Contribution to Plant Defense Mechanisms and Chemical Ecology

Response to Biotic Stressors (e.g., Pathogen Infection, Insect Herbivory)

Plants face numerous biotic stressors, including infection by pathogens such as fungi, bacteria, and viruses, as well as herbivory by insects and nematodes. In response to these threats, plants activate a range of defense mechanisms involving molecular, cellular, and physiological changes.

Research has shown that the accumulation of this compound and other related diterpenoid natural products increases in rice leaves when inoculated with the pathogenic blast fungus, Magnaporthe grisea (also known as Magnaporthe oryzae) nih.gov. This inducible formation of diterpenoids highlights their direct involvement in the plant's active defense against microbial invaders. Furthermore, diterpenes like this compound are known to contribute to plant defense against insect attacks, forming part of the plant's chemical arsenal (B13267) to deter herbivores.

Response to Abiotic Stressors (e.g., UV Radiation, Elicitor Treatment)

Beyond biotic interactions, this compound and its biosynthetic pathway are also responsive to abiotic stressors. The expression of the OsDTC2 gene, which encodes this compound synthase, is induced in rice leaves exposed to ultraviolet (UV) irradiation lipidmaps.org. Concurrently, this compound itself accumulates in UV-irradiated rice leaves, indicating its role in the plant's response to this environmental stress.

Elicitor treatments, such as the application of chitin (B13524) oligosaccharides, also trigger an increase in OsDTC2 mRNA levels and the accumulation of this compound in suspension-cultured rice cells. Phytoalexins, including those derived from this compound, are generally induced by various abiotic stresses, such as UV irradiation and chemical elicitors like copper chloride (CuCl2) and jasmonates. This demonstrates the multifaceted role of these compounds in plant stress adaptation.

Table 2: this compound Response to Stressors

| Stressor Type | Specific Stressor | Observed Response Related to this compound | Relevant Plant System |

| Biotic | Pathogen infection (Magnaporthe grisea) | Accumulation of this compound and related products | Rice leaves |

| Biotic | Insect herbivory | Contribution to plant defense against insect attacks | Plants (general) |

| Abiotic | UV radiation | Induction of OsDTC2 gene expression; accumulation of this compound | Rice leaves |

| Abiotic | Elicitor treatment (e.g., chitin) | Induction of OsDTC2 mRNA; accumulation of this compound | Suspension-cultured rice cells |

Implications for Plant Signaling Pathways and Inter-species Interactions

The production of this compound and its derivatives is intricately linked to plant signaling pathways, which orchestrate the plant's response to its environment and interactions with other species. The specific activity of this compound synthase is crucial for the compound's production, suggesting a potential role for this compound in plant signaling.

Transcriptional regulation plays a key role in controlling the biosynthesis of these defense compounds. For instance, WRKY transcription factors are involved in the elicitor-responsiveness and basal promoter activity of the OsDTC2 gene. Furthermore, other key transcription factors, such as bZIP and bHLH families, regulate the biosynthesis of labdane-type diterpenoid phytoalexins by binding to the promoters of genes encoding key enzymes in the pathway nih.gov. An example is the OsbHLH026 protein, which can bind to the promoter regions of OsCPS2 and OsKSL6, leading to the upregulation of oryzalexin S and its intermediates, including syn-stemar-13-ene nih.gov.

Plant signaling pathways involve a complex network of factors, including ions (e.g., Ca2+), reactive oxygen and nitrogen species (ROS/RNS), mitogen-activated protein kinases (MAPKs), hormones (e.g., jasmonic acid, salicylic (B10762653) acid, ethylene), and various transcription factors. These interconnected pathways enable plants to perceive stress signals, transduce them, and mount appropriate defense responses, thereby mitigating damage and facilitating adaptation to adverse conditions. There is also evidence of crosstalk between abiotic and biotic stress signaling pathways, which can influence the production of protective metabolites.

Future Research Directions in Plant Resilience and Sustainable Crop Protection Strategies

The understanding of this compound's role in plant defense opens several promising avenues for future research aimed at enhancing plant resilience and developing sustainable crop protection strategies. Further investigation into the precise biosynthesis and regulatory mechanisms of diterpenoid phytoalexins, including those derived from this compound, is crucial nih.gov. This research can pave the way for novel strategies to improve crop resistance against a broad spectrum of pathogens and environmental stresses nih.gov.

Specifically, research on this compound synthase activity can continue to elucidate the complete biosynthetic pathways of diterpenes and their diverse biological functions, potentially leading to the development of innovative crop protection solutions. Genetic engineering approaches offer significant potential to modify plant defense capabilities, for example, by optimizing biosynthetic pathways and enhancing the expression of key enzymes involved in phytoalexin production nih.gov. Such advancements could lead to the development of rice varieties with inherently stronger innate immunity and resilience, thereby contributing to more sustainable agricultural systems and global food security nih.gov.

The broader field of biotechnology and synthetic biology is poised to accelerate plant research for climate change adaptation. This includes the engineering of "dream" crops designed for increased yields and enhanced resistance to both biotic and abiotic stresses. The development of advanced tools and methodologies, such as genome editing and speed breeding, will further expedite the creation of rationally engineered plant traits tailored to withstand the challenges of a changing climate.

Advanced Characterization and Computational Studies of Stemar 13 Ene

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive determination of the chemical structure and stereochemistry of complex natural products like Stemar-13-ene relies heavily on a combination of advanced spectroscopic techniques. These methods provide complementary information, allowing for a robust assignment of atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Techniques for Complex Structural Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing molecular structures, offering detailed insights into the chemical environment of individual atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete and confident assignment of chemical structures, particularly for complex natural products such as this compound emerypharma.comresearchgate.net.

1D NMR (¹H and ¹³C NMR) : Proton (¹H) NMR spectroscopy provides information on the number of non-equivalent protons, their chemical shifts, multiplicity, and coupling constants, which are crucial for identifying functional groups and connectivity emerypharma.comox.ac.uk. Carbon-13 (¹³C) NMR spectroscopy complements this by revealing the carbon skeleton, with each peak corresponding to a unique carbon environment emerypharma.comox.ac.ukresearchgate.netlibretexts.org. While ¹³C NMR alone may not provide sufficient information for complete assignment, it confirms the number of carbons and their general chemical environments emerypharma.com.

2D NMR Techniques : For complex structural assignments, 2D NMR experiments are critical as they provide information about correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely employed emerypharma.comresearchgate.netox.ac.ukmestrelab.comweebly.com.

COSY helps establish proton-proton correlations through bonds, revealing spin systems researchgate.net.

HSQC correlates protons directly bonded to carbons, aiding in the assignment of CH, CH₂, and CH₃ groups emerypharma.comox.ac.uk.

HMBC provides correlations over multiple bonds (typically 2-4 bonds), which is invaluable for identifying quaternary carbons and establishing connectivity across non-protonated carbons or heteroatoms emerypharma.comox.ac.uk.

NOESY experiments provide through-space correlations (Nuclear Overhauser Effect), which are vital for determining relative stereochemistry and conformational preferences researchgate.netmestrelab.com.

For stemarane diterpenoids, including this compound, ¹H- and ¹³C-NMR, along with mass spectroscopy, have been instrumental in assigning their structures and relative configurations mdpi.com. The comparison of spectral data with known compounds, such as (+)-stemarin, further aids in structural elucidation mdpi.com.

High-Resolution Mass Spectrometry (HR-MS) Applications (e.g., HR-ESI-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise mass of a molecule, providing highly accurate elemental composition information. This precision is crucial for confirming molecular formulas, identifying unknown compounds, and differentiating between compounds with very similar nominal masses algimed.cominnovareacademics.in.

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in its high-resolution variant (HR-ESI-MS), is frequently applied in the analysis of organic compounds. HR-ESI-MS can provide detailed fragmentation patterns, which further assist in structural characterization by revealing substructural units nih.govresearchgate.netresearchgate.net. The accurate mass-to-charge (m/z) ratios obtained from HR-MS are critical for validating proposed structures derived from other spectroscopic data. For instance, predicted collision cross-section values for this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, can be calculated and compared to experimental data to further confirm its identity uni.lu.

A summary of computed properties for this compound is provided below:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ | PubChem nih.gov |

| Molecular Weight | 272.5 g/mol | PubChem nih.gov |

| Exact Mass | 272.250401021 Da | PubChem nih.gov |

| XLogP3 (predicted) | 6.7 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 0.00 Ų | PubChem nih.gov |

| Predicted Collision Cross Section ([M+H]⁺) | 171.5 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 181.8 Ų | PubChemLite uni.lu |

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination of Related Compounds and Intermediates

X-ray crystallography stands as the gold standard for the definitive determination of the absolute and relative configurations of crystalline compounds. While direct X-ray crystallographic data for this compound itself might be limited due to its nature, this technique has been crucial for related stemarane diterpenoids and their intermediates. For example, the absolute stereochemistry of (+)-stemarin, a diterpenoid closely related to this compound, was definitively assigned through X-ray crystallographic analysis of its tosylate derivative mdpi.comuniroma1.itresearchgate.net. This provides a crucial reference point for understanding the stereochemical features within the stemarane skeleton.

The Flack parameter is a key factor utilized in X-ray crystallography to estimate the absolute configuration of a structural model. A value near 0, with low uncertainty, indicates the correctness of the determined absolute structure, while a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic or twinned crystal wikipedia.org. This parameter is particularly effective when the crystal contains both lighter and heavier atoms, as heavier atoms exhibit a more pronounced anomalous dispersion effect wikipedia.org.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental data, enabling deeper insights into the stereochemical preferences, conformational dynamics, and reaction mechanisms of complex molecules like this compound.

Density Functional Theory (DFT) for Stereochemical Predictions and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for predicting molecular properties, including stereochemical preferences and conformational analysis. DFT calculations can refine structural accuracy through geometry optimization mestrelab.com.

Stereochemical Predictions : DFT methods are employed to predict ¹H and ¹³C chemical shifts, which can be compared with experimental NMR data to confirm or reassign the relative configuration of natural products mestrelab.comresearchgate.netnih.gov. This is particularly valuable when experimental data alone are insufficient or ambiguous. For instance, ¹H and ¹³C chemical shift predictions using DFT have led to the reassignment of relative configurations and, in some cases, even the carbon skeleton of diterpenoids isolated from Calceolaria plants researchgate.net. The chemical shift of vinylic hydrogens has been identified as a diagnostic feature in many such cases researchgate.net.

Conformational Analysis : Molecules often exist as an ensemble of rapidly interconverting conformations. DFT, in conjunction with molecular mechanics force-fields for initial conformational searches, is used to explore the conformational space and identify low-energy conformers mestrelab.comnih.govchemrxiv.org. This is essential for understanding the molecule's behavior and reactivity. The predicted lowest energy conformers can vary depending on the specific DFT functional and whether solvation effects are considered nih.gov.

Molecular Modeling of Intramolecular Rearrangements and Cationic Cascade Cyclizations

Molecular modeling techniques are crucial for investigating complex reaction mechanisms, particularly intramolecular rearrangements and cationic cascade cyclizations that are characteristic of diterpene biosynthesis and synthesis. This compound's tetracyclic structure arises from intricate cyclization processes.

The biosynthesis of tetracyclic diterpenoids, including those with stemarane skeletons, typically involves a cyclization phase and an oxidation phase, starting from precursors like geranylgeranyl diphosphate (B83284) (GGPP) chinesechemsoc.orgchinesechemsoc.org. In the second cyclization stage, intermediates such as the pimarenyl cation and its diastereomers are involved, undergoing further cyclizations and rearrangements to form various diterpenoid skeletons chinesechemsoc.orgchinesechemsoc.org.

Computational studies have clarified the energetic feasibility of direct interconversion between key cationic intermediates, such as the stemaranyl cation and betaeranyl cation, via concerted triple shift rearrangements chinesechemsoc.org. This highlights the complex rearrangement pathways involved in forming these unique bridged bicyclic C/D ring systems. Molecular modeling allows for the visualization and energetic evaluation of these proposed mechanistic pathways, providing a theoretical framework for understanding the formation of this compound and related compounds.

Future Directions and Emerging Research Avenues in Stemar 13 Ene Chemistry and Biology

Exploration of Untapped Biosynthetic Potential and Enzymatic Engineering Applications

The biosynthesis of stemar-13-ene is catalyzed by this compound synthase, a diterpene cyclase that converts syn-copalyl diphosphate (B83284) to the eponymous compound. nih.gov The gene encoding this enzyme, OsDTC2, has been identified in rice and is induced by stressors like chitin (B13524) elicitors and UV irradiation, leading to the accumulation of this compound. nih.gov This foundational knowledge provides a springboard for several research avenues.

Untapped Biosynthetic Potential:

Discovery of Novel Diterpenoids: The biosynthetic machinery responsible for this compound could be a source of previously uncharacterized diterpenoids with unique structures and biological activities. Mining the genomes of rice and other plant species may reveal homologous enzymes with divergent functions.

Understanding Regulatory Networks: Elucidating the complete regulatory network that governs the expression of OsDTC2 and other related genes will provide a more comprehensive picture of how plants respond to environmental stimuli.

Enzymatic Engineering Applications: Enzyme engineering offers a powerful tool to modify and enhance the properties of enzymes for various industrial and therapeutic purposes. nih.govlongdom.org Strategies like rational design, directed evolution, and semi-rational design can be applied to this compound synthase to:

Alter Substrate Specificity: Modify the enzyme to accept alternative substrates, thereby generating a diverse library of novel diterpenoid compounds.

Improve Stability: Engineer enzymes with increased stability under various industrial conditions, such as different temperatures and pH levels. mdpi.com

Table 1: Potential Enzymatic Engineering Strategies for this compound Synthase

| Strategy | Objective | Potential Outcome |

| Rational Design | Modify active site residues | Altered substrate specificity, leading to new diterpenoid structures. |

| Directed Evolution | Random mutagenesis and screening | Increased catalytic efficiency and thermostability for industrial applications. mdpi.com |

| Semi-Rational Design | Focused mutagenesis of key regions | Fine-tuning of enzyme properties with a higher probability of success. |

Development of Novel and Efficient Synthetic Strategies for Analogues with Tailored Activities

While nature provides the blueprint for this compound, synthetic chemistry offers the means to create analogues with customized properties. The development of novel and efficient synthetic strategies is crucial for exploring the structure-activity relationships of this compound derivatives. nih.govnih.gov

Key Areas of Focus:

Total Synthesis: Devising more concise and higher-yielding total syntheses of this compound and its naturally occurring derivatives will provide greater access to these compounds for biological evaluation.

Analogue Synthesis: The synthesis of a diverse range of analogues with modifications to the core tetracyclic structure will be instrumental in identifying compounds with enhanced or novel biological activities. researchgate.net This includes altering substituent groups and modifying the stereochemistry.

Biocatalysis in Synthesis: Integrating enzymatic steps into synthetic routes can offer environmentally friendly and highly selective methods for producing complex molecules. Engineered enzymes, as discussed previously, could play a pivotal role here.

Interdisciplinary Research Approaches in Chemical Ecology, Plant Biochemistry, and Synthetic Biology

A holistic understanding of this compound requires a multidisciplinary approach that bridges several scientific fields. researchgate.netwur.nl

Chemical Ecology: The role of this compound and its downstream products, like oryzalexin S, in mediating interactions between plants and their environment is a key area for investigation. nih.gov Research in this area will focus on:

Plant-Pathogen Interactions: Further clarifying the role of this compound-derived phytoalexins in plant defense against microbial pathogens.

Insect Herbivory: Investigating whether this compound or its derivatives act as deterrents or attractants to insect herbivores.

Allelopathy: Exploring the potential for these compounds to influence the growth and development of neighboring plants.

Plant Biochemistry: A deeper dive into the biochemistry of this compound within the plant is necessary. nih.gov This includes:

Metabolic Fate: Tracing the complete metabolic pathway of this compound to identify all downstream products and their physiological roles.

Subcellular Localization: Determining where this compound and its related enzymes are located within the plant cell to understand the spatial organization of this metabolic pathway.

Synthetic Biology: Synthetic biology provides the tools to engineer biological systems for the production of valuable compounds. twistbioscience.comnih.govresearchgate.net In the context of this compound, this could involve:

Metabolic Engineering in Microorganisms: Transferring the biosynthetic pathway for this compound and its derivatives into microbial hosts like E. coli or yeast for scalable and sustainable production.

Engineering Plant Production: Modifying the regulatory networks in plants to enhance the production of desired diterpenoids. nih.gov

Advancements in Analytical and Computational Tools for Diterpenoid Research

The complexity of diterpenoid chemistry necessitates the continuous development of advanced analytical and computational tools. ijpsjournal.com

Analytical Techniques:

Mass Spectrometry: High-resolution mass spectrometry techniques, such as UHPLC-Q-Exactive-Orbitrap-MS, are powerful tools for the rapid screening and identification of known and novel diterpenoids in complex plant extracts. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the use of residual dipolar couplings (RDCs), are invaluable for the structural elucidation of complex natural products like diterpenoids. acs.org

Imaging Techniques: Mass spectrometry imaging can provide insights into the spatial distribution of this compound and its derivatives within plant tissues.

Computational Tools: Computational approaches are becoming increasingly important in natural product research. stemteachingtools.orgresearchgate.netnih.govmdpi.com

Genome Mining: Bioinformatic tools can be used to search for genes encoding diterpene synthases in various organisms, accelerating the discovery of new biosynthetic pathways.

Molecular Modeling: Computational modeling can be used to predict the structure of this compound synthase and to simulate its interaction with substrates and inhibitors, guiding enzyme engineering efforts.

Quantum Chemical Calculations: These calculations can aid in the structural elucidation of new compounds by predicting NMR chemical shifts and other spectroscopic properties.

Q & A

Q. What is the biosynthetic role of Stemar-13-ene in plant defense mechanisms?

this compound is a diterpenoid intermediate synthesized by the enzyme this compound synthase (OsDTC2) from 9α-copalyl diphosphate. It serves as a precursor for the phytoalexin oryzalexin S, which is critical in rice defense against pathogens like Magnaporthe oryzae. Methodologically, its production can be tracked using HPLC or GC-MS to quantify accumulation under stress conditions (e.g., UV irradiation or chitin elicitors) .

Q. How can researchers reliably detect and quantify this compound in plant tissues?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detection. Tissue samples are typically homogenized in organic solvents (e.g., hexane), followed by phase separation and concentration. Internal standards (e.g., deuterated analogs) should be used to normalize extraction efficiency. For quantification, calibration curves must be validated against purified this compound standards .

Q. What experimental models are suitable for studying this compound biosynthesis?

Rice (Oryza sativa) suspension cells or transgenic Arabidopsis expressing OsDTC2 are common models. Elicitors like chitin oligosaccharides or UV light can induce OsDTC2 expression. Time-course experiments paired with qRT-PCR and metabolite profiling are recommended to correlate gene activity with this compound production .

Advanced Research Questions

Q. How can researchers address challenges in isolating functional this compound synthase for in vitro assays?

Recombinant expression in E. coli or yeast systems is often hindered by improper protein folding. Solutions include:

Q. What methodologies resolve contradictions in elicitor-specific regulation of OsDTC2 expression?

Discrepancies arise when UV light induces stronger OsDTC2 activation than chitin. To address this:

Q. How can kinetic parameters of this compound synthase be accurately determined?

Purify the enzyme via affinity chromatography (e.g., His-tag systems). Use a continuous spectrophotometric assay measuring pyrophosphate release (linked to NADH oxidation via coupling enzymes). Fit data to the Michaelis-Menten model, ensuring substrate concentrations span . Account for potential allosteric effects by testing inhibitors like geranylgeranyl diphosphate .

Q. What strategies validate the ecological role of this compound in field conditions?

Conduct field trials with near-isogenic rice lines differing in OsDTC2 expression. Inoculate plants with Magnaporthe oryzae and monitor lesion development. Pair with LC-MS/MS to measure this compound and oryzalexin S accumulation. Statistical analysis must control for environmental variables (e.g., humidity) using mixed-effects models .

Methodological and Analytical Considerations

Q. How should researchers design controls for this compound-related experiments?

Include:

Q. What statistical approaches are appropriate for analyzing dose-response relationships in elicitor studies?

Use nonlinear regression (e.g., log-logistic models) to fit elicitor concentration vs. This compound production data. Report values with 95% confidence intervals. For transcript data, apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. How can phylogenetic analysis inform the evolution of this compound synthase?

Align OsDTC2 with related diterpene cyclases (e.g., OsKSL11) using Clustal Omega. Construct maximum-likelihood trees (RAxML) with bootstrap values (≥1000 replicates). Identify conserved motifs (e.g., DXDD) critical for catalytic activity. Compare syntenic genomic regions to infer gene duplication events .

Future Research Directions

What unresolved questions exist about this compound’s interaction with other defense metabolites?

Key gaps include:

- Crosstalk between diterpenoid and flavonoid pathways during pathogen attack.

- Subcellular compartmentalization of this compound biosynthesis.

Proposed methods: Single-cell metabolomics and dual RNA-seq profiling of host-pathogen interactions .

Q. How can synthetic biology approaches enhance this compound production for functional studies?

Engineer Saccharomyces cerevisiae with OsDTC2 and upstream MEP pathway genes. Optimize culturing conditions (e.g., pH, oxygenation) using design-of-experiment (DoE) frameworks. Monitor titers via GC-MS and flux balance analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.